Acrinathrin
Overview
Description
Molecular Structure Analysis
Acrinathrin has a molecular formula of C26H21F6NO5 . It contains three chiral centres and one double bond, giving a total of 15 potential isomers .Physical And Chemical Properties Analysis
Acrinathrin has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems . It has a molecular weight of 541.44 .Scientific Research Applications
Application 1: Dissipation Patterns of Acrinathrin in Aster Scaber
- Summary of the Application : Acrinathrin is used in the cultivation of Aster scaber, a plant species. The study aimed to establish preharvest residue limits (PHRLs) by studying the dissipation patterns of Acrinathrin in Aster scaber grown in a greenhouse .
- Methods of Application or Experimental Procedures : Acrinathrin was applied in two different greenhouses, located in Taean-gun (field 1) and Gwangyang-si (field 2). Samples were collected at 0, 1, 2, 3, 5, 7, and 10 days after insecticides application. The recoveries of two insecticides analyzed by LC–MS/MS and HPLC–DAD were ranged from 77.1 to 111.3% .
- Results or Outcomes : The half-lives of Acrinathrin residues were 3.8 days in field 1 and 9.2 days in field 2. The PHRLs 10 days before harvesting A. scaber were 0.610 mg/kg (field 1), 0.946 mg/kg (field 2) for Acrinathrin .
Application 2: Synergistic Toxicity of Carbamates and Acrinathrin
- Summary of the Application : This study investigated the synergistic effects of carbamates and Acrinathrin on the Western Flower Thrips (Thysanoptera: Thripidae), a common pest in agriculture .
- Methods of Application or Experimental Procedures : The study involved the application of both carbamates and Acrinathrin to the Western Flower Thrips and observing the effects .
- Results or Outcomes : The study found that carbamates can synergize the toxicity of Acrinathrin in resistant Western Flower Thrips .
Application 3: Stability of Insecticide Resistance
- Summary of the Application : This study examined the stability of insecticide resistance in the Western Flower Thrips to Acrinathrin .
- Methods of Application or Experimental Procedures : The study involved rearing strains of the Western Flower Thrips in insecticide-free conditions over several generations and observing changes in resistance levels .
Application 4: Modification of Maximum Residue Levels in Peaches and Sweet Peppers
- Summary of the Application : This study aimed to modify the existing maximum residue levels (MRLs) for Acrinathrin in peaches and sweet peppers .
- Methods of Application or Experimental Procedures : The study involved the calculation of pesticide residue dissipation patterns by determining residues each day, after spraying peaches and sweet peppers with Acrinathrin .
- Results or Outcomes : The study concluded that the metabolism of Acrinathrin in primary crops has been addressed and that the previously derived residue definitions are applicable .
Application 5: Use in Various Crops
- Summary of the Application : In Japan, Acrinathrin has been developed for application on various crops including vegetables, fruits, tea, and ornamentals .
- Methods of Application or Experimental Procedures : Acrinathrin is applied to the crops as a 3% wettable powder formulation .
- Results or Outcomes : Acrinathrin was registered in 1995 as an insecticide for the control of pests in these crops .
Safety And Hazards
properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSVIMMRPNPFK-WEQBUNFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F6NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041584 | |
Record name | Acrinathrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrinathrin | |
CAS RN |
101007-06-1 | |
Record name | Acrinathrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrinathrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrinathrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACRINATHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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